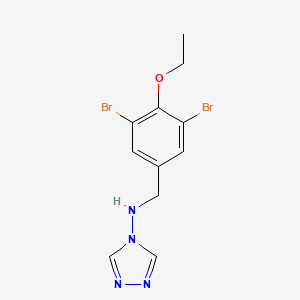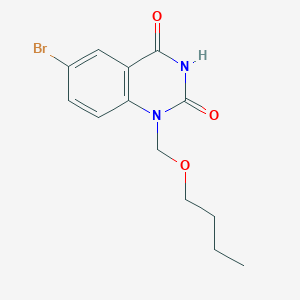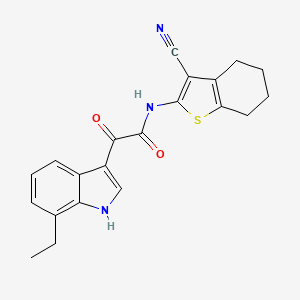
N~2~-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide is a synthetic organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions The process may start with the preparation of the intermediate compounds, such as 2,5-dichloroaniline and 3,4-difluoroaniline, followed by their coupling with alaninamide under specific conditions
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.
Substitution: Halogen atoms in the aromatic rings can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N2-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~2~-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)alaninamide: Lacks the methylsulfonyl group, which may affect its chemical properties and biological activity.
N~2~-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-N~2~-(ethylsulfonyl)alaninamide: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
The presence of the methylsulfonyl group in N2-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)alaninamide imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its utility in various applications.
Propriétés
Formule moléculaire |
C16H14Cl2F2N2O3S |
|---|---|
Poids moléculaire |
423.3 g/mol |
Nom IUPAC |
2-(2,5-dichloro-N-methylsulfonylanilino)-N-(3,4-difluorophenyl)propanamide |
InChI |
InChI=1S/C16H14Cl2F2N2O3S/c1-9(16(23)21-11-4-6-13(19)14(20)8-11)22(26(2,24)25)15-7-10(17)3-5-12(15)18/h3-9H,1-2H3,(H,21,23) |
Clé InChI |
IKGBPIPTRXAFDT-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=CC(=C(C=C1)F)F)N(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(3-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide](/img/structure/B15152697.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-3-fluorobenzamide](/img/structure/B15152709.png)
![3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid](/img/structure/B15152713.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B15152718.png)
![1-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B15152729.png)
![N-{3-bromo-4-[(4-chlorobenzyl)oxy]benzyl}-4-phenylbutan-2-amine](/img/structure/B15152735.png)

![4-fluoro-N-(3-{[(E)-(2-hydroxy-3-methylphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15152745.png)
![10-(4-hydroxy-3,5-dimethoxyphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15152748.png)

![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B15152789.png)
![3-hydroxy-7,7-dimethyl-4-(3-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15152791.png)

